molecular formula C9H9NO3 B180153 Ethyl 3-formylpyridine-2-carboxylate CAS No. 159755-62-1

Ethyl 3-formylpyridine-2-carboxylate

Cat. No. B180153
M. Wt: 179.17 g/mol
InChI Key: SZRBURRVCCJZEU-UHFFFAOYSA-N
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Description

Ethyl 3-formylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of pyridine, which is a six-membered heterocyclic compound containing one nitrogen atom .


Synthesis Analysis

The synthesis of Ethyl 3-formylpyridine-2-carboxylate and similar compounds has been reported in several studies. For instance, a study reported the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole . Another study reported the synthesis of pyrimidine derivatives from ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-formylpyridine-2-carboxylate is characterized by a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOEt), which are attached to the pyridine ring .

Scientific Research Applications

Organic Synthesis and Catalysis The compound has been used in organic synthesis, showcasing its versatility. For instance, it acted as a dipole in annulation reactions with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines. These reactions underscore the compound's role in facilitating complex organic transformations, leading to products with significant regioselectivity and yield (Zhu et al., 2003).

Novel Pyrimidine Derivatives Another application involves its reaction under microwave irradiation to yield novel pyrimido[1,2-a]pyrimidines, indicating its utility in the synthesis of heterocyclic compounds with potential pharmaceutical relevance. The structures of these products were confirmed through spectral data and X-ray analysis, suggesting the efficiency of using this compound in solvent-free conditions for synthesizing complex heterocycles (Eynde et al., 2001).

Development of Pyrido and Imidazo Derivatives Furthermore, ethyl 3-formylpyridine-2-carboxylate derivatives have been utilized to obtain pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. This demonstrates the compound's contribution to the expansion of the chemical space in heterocyclic chemistry, providing new scaffolds for further pharmaceutical exploration (Arrault et al., 2002).

Multi-Component Condensation Reactions In addition to the above applications, ethyl 3-formylindole-2-carboxylate, a related derivative, was used in Ugi four-component condensation reactions to synthesize novel dipeptides with indolyl moieties. This highlights the flexibility of ethyl 3-formylpyridine-2-carboxylate derivatives in participating in complex multi-component reactions, leading to compounds with potential biological activity (Shiri et al., 2014).

Future Directions

The future directions in the research of Ethyl 3-formylpyridine-2-carboxylate and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

ethyl 3-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRBURRVCCJZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576135
Record name Ethyl 3-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-formylpyridine-2-carboxylate

CAS RN

159755-62-1
Record name Ethyl 3-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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